molecular formula C10H14O2 B077051 Camphorquinone CAS No. 10373-78-1

Camphorquinone

Cat. No.: B077051
CAS No.: 10373-78-1
M. Wt: 166.22 g/mol
InChI Key: VNQXSTWCDUXYEZ-UHFFFAOYSA-N
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Description

It is a yellow solid and is primarily used as a photoinitiator in curing dental composites . This compound is notable for its role in initiating polymerization reactions when exposed to light, making it essential in dental and other polymer-based applications.

Mechanism of Action

Target of Action

Camphorquinone (CQ) primarily targets the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) pathways . These pathways play a crucial role in cellular energy homeostasis and longevity, respectively .

Mode of Action

CQ interacts with its targets by activating the AMPK/SIRT1 pathways . This activation leads to a reduction in oxidative-stress-induced senescence, which is a state of irreversible cell cycle arrest . Furthermore, CQ also boosts autophagy, a cellular process involved in the removal of unnecessary or dysfunctional components .

Biochemical Pathways

The activation of AMPK/SIRT1 pathways by CQ leads to a cascade of downstream effects. It reduces senescence in human bone marrow mesenchymal stem cells (hBM-MSCs) and mouse heart tissue . Additionally, it decreases the gene expression of inflammation markers in D-Galactose-induced aging mouse heart tissue .

Pharmacokinetics

It is noted that cq fits all of the pharmacological parameters using the swissadme web tool , suggesting it has favorable ADME properties.

Result of Action

The activation of AMPK/SIRT1 pathways and autophagy by CQ results in the reduction of senescence and inflammation . This suggests that CQ possesses antisenescence and cardioprotective properties .

Action Environment

The action of CQ can be influenced by environmental factors such as light. CQ is a photoinitiator used in dental composites . It absorbs UV radiation in the region of 200-300nm due to the Π−Π * transition and visible light (400-500nm) due to the n, Π* transition of the α-dicarbonyl chromophore . This suggests that the efficacy and stability of CQ could be influenced by the light environment.

Biochemical Analysis

Biochemical Properties

Camphorquinone plays a significant role in biochemical reactions. It is known to interact with amines such as N,N-dimethyl-p-toluidine, 2-ethyl-dimethylbenzoate, N-phenylglycine to increase the rate of curing . These interactions are crucial in the polymerization process, which is induced very slowly by this compound .

Cellular Effects

This compound has been found to have effects on various types of cells and cellular processes. For instance, it has been shown to potentially reduce senescence in human bone marrow mesenchymal stem cells and mouse heart tissue . It also influences cell function by boosting AMPK/SIRT1 activation and autophagy in both models . Furthermore, this compound treatment reduces the gene expression of inflammation markers in D-Galactose-induced aging mouse heart tissue .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It has been found to boost AMPK/SIRT1 activation and autophagy . This suggests that this compound may interact with these biomolecules, potentially through binding interactions, leading to changes in their activity and subsequent changes in gene expression.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. While specific studies on the long-term effects of this compound on cellular function are limited, it is known that this compound can potentially reduce senescence in human bone marrow mesenchymal stem cells and mouse heart tissue .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it has been used in studies involving D-galactose-induced aging mice . In these studies, this compound was found to potentially reduce senescence in mouse heart tissue .

Metabolic Pathways

Given its role in boosting AMPK/SIRT1 activation and autophagy , it is likely that this compound interacts with enzymes or cofactors involved in these processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Camphorquinone can be synthesized through the oxidation of camphor. One common method involves the use of selenium dioxide as the oxidizing agent. The reaction typically proceeds as follows:

    Reagents: Camphor, selenium dioxide, acetic anhydride.

    Conditions: The reaction mixture is heated to reflux, and selenium dioxide is added in portions over several hours.

Another method involves the aerial oxidation of 3-bromocamphor in the presence of sodium iodide and dimethyl sulfoxide (DMSO) .

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar oxidation processes. The choice of oxidizing agent and reaction conditions may vary to optimize yield and purity. Green chemistry approaches, such as using potassium bromide and potassium bromate in the presence of sulfuric acid, have also been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Camphorquinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Camphorquinone’s unique properties and versatility make it a valuable compound in various fields, from dentistry to advanced materials science.

Properties

IUPAC Name

1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione
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InChI

InChI=1S/C10H14O2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNQXSTWCDUXYEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
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DSSTOX Substance ID

DTXSID7049394
Record name (+/-)-Camphorquinone
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Molecular Weight

166.22 g/mol
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Physical Description

Yellow powder; [Sigma-Aldrich MSDS]
Record name Camphoroquinone
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CAS No.

10373-78-1, 465-29-2
Record name Camphorquinone
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Record name Camphorquinone
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Record name Bicyclo[2.2.1]heptane-2,3-dione, 1,7,7-trimethyl-
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Record name Bornane-2,3-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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